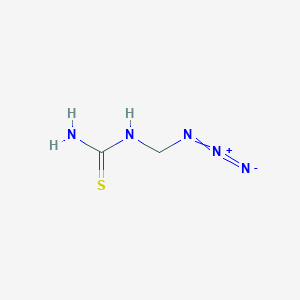
Thiourea, (azidomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, (azidomethyl)- is an organosulfur compound that features a thiourea group with an azidomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: Thiourea, (azidomethyl)- can be synthesized through the reaction of thiourea with azidomethyl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the substitution of the halide with the azidomethyl group. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods: Industrial production of thiourea, (azidomethyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions: Thiourea, (azidomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the azidomethyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminomethyl thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学的研究の応用
Thiourea, (azidomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocycles and other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of thiourea, (azidomethyl)- involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The thiourea moiety can form strong hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes.
類似化合物との比較
Thiourea: Structurally similar but lacks the azidomethyl group.
N-(tosylmethyl)thiourea: Similar structure with a tosylmethyl group instead of azidomethyl.
Isothiourea: Contains a different arrangement of the sulfur and nitrogen atoms.
Uniqueness: Thiourea, (azidomethyl)- is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for research in various scientific disciplines.
特性
CAS番号 |
159582-43-1 |
|---|---|
分子式 |
C2H5N5S |
分子量 |
131.16 g/mol |
IUPAC名 |
azidomethylthiourea |
InChI |
InChI=1S/C2H5N5S/c3-2(8)5-1-6-7-4/h1H2,(H3,3,5,8) |
InChIキー |
GXKPPRFZDGHYFQ-UHFFFAOYSA-N |
正規SMILES |
C(NC(=S)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


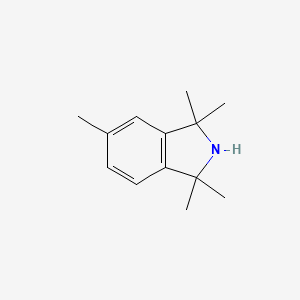

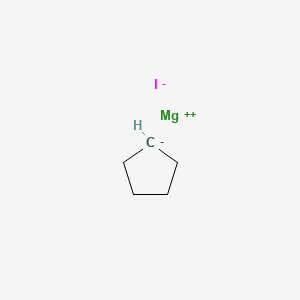
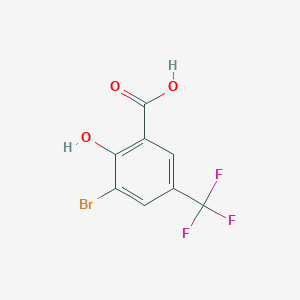
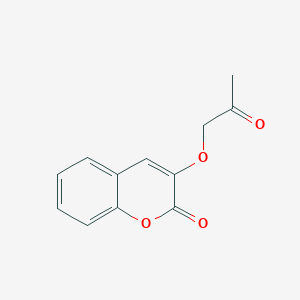
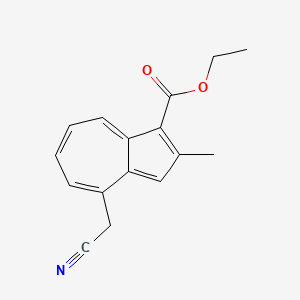
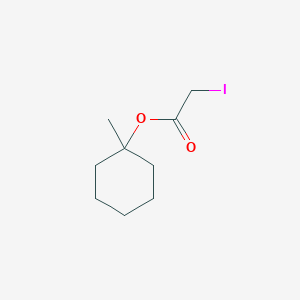
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)
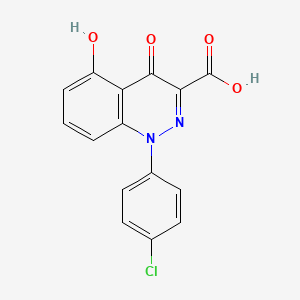


![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
